Thiocyanic acid, 4-(hexahydro-1-oxo-3-thioxoimidazo(1,5-a)pyridin-2(3H)-yl)phenyl ester
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Overview
Description
2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines This compound is characterized by its unique structural features, which include a thiocyanate group attached to a phenyl ring and a thioxo group attached to a hexahydroimidazo[1,5-a]pyridine core
Preparation Methods
The synthesis of 2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-aminobenzonitrile with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with 2-bromoacetophenone to yield the desired imidazo[1,5-a]pyridine derivative. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the cyclization process .
Chemical Reactions Analysis
2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one undergoes a variety of chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one has garnered significant interest in scientific research due to its versatile chemical properties. Some of its notable applications include:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and can be used to develop new materials with unique properties.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one involves its interaction with specific molecular targets within cells. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to intercalate into DNA can disrupt cellular processes such as replication and transcription, ultimately leading to cell death. The exact molecular pathways involved may vary depending on the specific biological context and target .
Comparison with Similar Compounds
2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one can be compared to other imidazo[1,5-a]pyridine derivatives, such as:
2-(4-Nitrophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one: This compound differs by the presence of a nitro group instead of a thiocyanate group, which affects its reactivity and biological activity.
2-(4-Chlorophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one:
2-(4-Methoxyphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one: The presence of a methoxy group influences the compound’s solubility and reactivity, making it suitable for different applications.
These comparisons highlight the unique features of 2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one and its potential advantages in various research and industrial applications.
Properties
CAS No. |
76995-62-5 |
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Molecular Formula |
C14H13N3OS2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
[4-(1-oxo-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-2-yl)phenyl] thiocyanate |
InChI |
InChI=1S/C14H13N3OS2/c15-9-20-11-6-4-10(5-7-11)17-13(18)12-3-1-2-8-16(12)14(17)19/h4-7,12H,1-3,8H2 |
InChI Key |
HLSLUSALJUSTPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(=O)N(C2=S)C3=CC=C(C=C3)SC#N |
Origin of Product |
United States |
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